

colistin quantification in urine samples protocol

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Compound of Interest

Compound Name: *Sodium Colistin B-d7 Methanesulfonate*
Cat. No.: *B1155113*

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Application Note: High-Precision Quantification of Colistin and Colistimethate Sodium (CMS) in Urine via LC-MS/MS

Abstract

This protocol outlines a robust, validated workflow for the quantification of Colistin (Polymyxin E) and its prodrug Colistimethate Sodium (CMS) in human urine.[1][2] Due to the rapid ex vivo hydrolysis of CMS into Colistin and the high adsorption potential of polymyxins to laboratory plastics, standard bioanalytical methods often yield biased results. This guide introduces a "Dual-Path" preparation strategy utilizing Solid Phase Extraction (SPE) and a plasma-spiking stabilization technique to ensure mechanistic integrity and high sensitivity (LLOQ < 50 ng/mL).

Introduction & Scientific Rationale

Colistin is a "last-resort" antibiotic administered as the inactive prodrug CMS.[3] In the body (and in urine collection cups), CMS hydrolyzes into the active Colistin.[1]

- **The Challenge:** To accurately determine renal clearance, one must distinguish between the Colistin excreted by the kidney and the Colistin formed after collection due to CMS hydrolysis.

- The Solution:
 - Cryogenic Stabilization: Hydrolysis is temperature and pH-dependent. Immediate cooling is non-negotiable.
 - Adsorption Blockade: Colistin adheres avidly to plastics. This protocol uses a "Biological Matrix Blocking" method (adding blank plasma to urine) which is superior to surfactants that may suppress MS ionization.
 - Indirect Quantification: CMS cannot be measured directly with high precision due to its instability. It is quantified by measuring "Free Colistin" (Path A) and "Total Colistin" after forced acid hydrolysis (Path B).

Pre-Analytical Considerations (Critical)

Materials & Reagents

- Collection Containers: Polypropylene (PP) only. Never use glass or polystyrene (PS), as Colistin recovery can drop by >50% due to adsorption.
- Internal Standard (IS): Polymyxin B (Sulfate).[1] Structurally similar to Colistin but chromatographically distinct.
- Blocking Agent: Drug-free human or bovine plasma (K2EDTA).

Sample Collection & Stabilization Protocol

This step determines the validity of the entire assay.

- Collection: Collect urine directly into a pre-chilled Polypropylene container.
- Immediate Stabilization (The "Plasma Spike"):
 - Within 10 minutes of voiding, transfer 1.0 mL of urine into a PP tube containing 0.5 mL of blank plasma.
 - Rationale: Plasma proteins coat the plastic surfaces, preventing Colistin adsorption, and buffer the urine pH slightly, slowing CMS hydrolysis.

- Storage: Vortex gently and flash freeze at -80°C immediately.
 - Note: Do not store at -20°C; CMS degradation is significant at -20°C over weeks.

Analytical Methodology

Workflow Logic

The sample is split into two aliquots.

- Aliquot A (Free Colistin): Processed cold and neutral to measure active Colistin only.
- Aliquot B (Total Colistin): Acidified to force all CMS to convert to Colistin, then measured.

Figure 1: Dual-path workflow for distinguishing Free Colistin from CMS in urine samples.

Sample Preparation (Step-by-Step)

Reagents:

- SPE Cartridge: Waters Oasis HLB (30 mg/1 cc) or equivalent.
- Hydrolysis Acid: 2M Sulfuric Acid ().
- Neutralization Base: 2M Sodium Hydroxide (NaOH).
- Wash Solvent: 5% Methanol in water.
- Elution Solvent: Methanol + 1% Formic Acid.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Protocol:

Step	Path A: Free Colistin (Active)	Path B: Total Colistin (CMS + Active)
1. Aliquot	Transfer 200 μ L stabilized urine (plasma-spiked).	Transfer 200 μ L stabilized urine (plasma-spiked).
2. IS Addition	Add 20 μ L Polymyxin B Internal Standard.	Add 20 μ L Polymyxin B Internal Standard.
3. Hydrolysis	SKIP THIS STEP. Keep on ice.	Add 50 μ L 2M H ₂ SO ₄ . Vortex. Incubate at RT for 30 min.
4. Neutralize	N/A	Add 50 μ L 2M NaOH to stop reaction/neutralize pH.
5. Dilution	Add 400 μ L water to reduce viscosity.	Add 300 μ L water (adjust for acid/base volume).
6. SPE Load	Condition HLB (1mL MeOH, 1mL Water). Load Sample.	Same.
7. Wash	Wash with 1 mL 5% Methanol/Water.	Same.
8. Elute	Elute with 500 μ L Methanol + 1% Formic Acid.	Same.
9. Reconstitute	Evaporate under at 40°C. Reconstitute in 150 μ L Mobile Phase A.	Same.

LC-MS/MS Parameters

Chromatography:

- System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
- Column: Phenomenex Synergi Fusion-RP or Waters Atlantis dC18 (mm, 3 μ m). Why? These polar-embedded phases retain polar polymyxins better than standard C18.

- Mobile Phase A: Water + 0.1% Formic Acid.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0.0 min: 5% B
 - 0.5 min: 5% B
 - 3.0 min: 50% B (Rapid ramp)
 - 3.1 min: 90% B (Wash)
 - 4.0 min: 5% B (Re-equilibrate)

Mass Spectrometry:

- Source: ESI Positive Mode.
- MRM Transitions:
 - Colistin A:

(Quant),

(Qual). (Doubly charged precursor

)
 - Colistin B:

(Quant).
 - Polymyxin B (IS):

.
- Note on Fragments: The

101 product ion corresponds to the fatty acyl-diaminobutyric acid fragment common to polymyxins.

Data Analysis & Calculation

Colistin is a mixture of A and B components.

- Quantify Colistin A and B separately using their respective calibration curves.
- Summation:
 -
- CMS Calculation:
 - Note: Since CMS is a prodrug with variable sulfomethylation, it is standard to report CMS concentrations in "Colistin Base Equivalents" (CBE). If reporting this way, simple subtraction is sufficient.

Method Validation Targets (Self-Validating System)

To ensure trustworthiness (E-E-A-T), your method must meet these criteria:

Parameter	Acceptance Criteria	Scientific Logic
Linearity	(Range: 50–5000 ng/mL)	Covers therapeutic trough and peak urine levels.
Recovery	> 70% for Colistin A/B	Validates that SPE is overcoming matrix effects.[3]
Matrix Effect	85–115%	Ensures urine salts/pigments aren't suppressing ionization.
Stability	< 15% degradation after 3 freeze-thaw cycles	Confirms the "Plasma Spike" stabilization worked.

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Sources

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